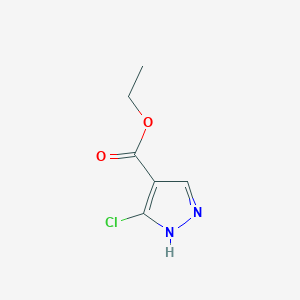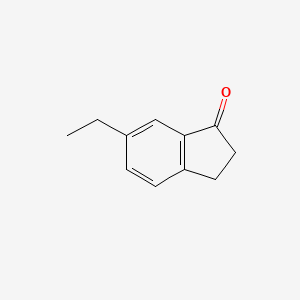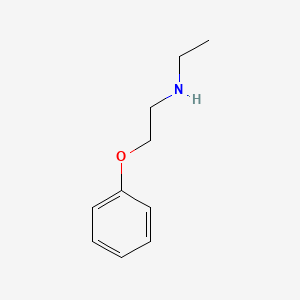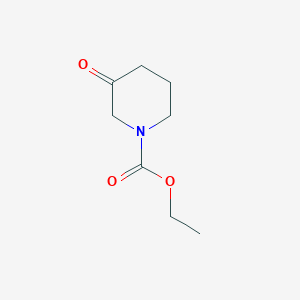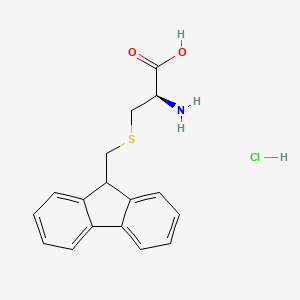
H-Cys(Fm)-OH
Descripción general
Descripción
“H-Cys(Fm)-OH” refers to a cysteine molecule with a fluorenylmethyl (Fm) protecting group . Protecting groups like Fm are used in peptide and protein chemistry to prevent certain reactions from occurring in places where they are not wanted . The Fm group is base-labile, meaning it can be removed under basic conditions .
Synthesis Analysis
The Fm group was first described in 1982 and introduced to Solid Phase Peptide Synthesis (SPPS) in 1986 . It can be removed by NH3 in MeOH or 50% piperidine in DMF . It displays favorable properties for Boc SPPS; it is stable to TFA, TFMSA/TFA, boiling HCl (at 110 °C) as well as HF-anisole .Chemical Reactions Analysis
The Fm protecting group can be removed under basic conditions, which is a key step in peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions.Aplicaciones Científicas De Investigación
1. Spectroscopy of Transient Radicals in High-Temperature Reactions
H-Cys(Fm)-OH has applications in the study of high-temperature gas-phase combustion reactions, particularly involving the OH radical. Ultra-sensitive spectroscopy methods like UV frequency-modulation spectroscopy (FMS) have been developed to quantitatively detect OH radicals, which are challenging to measure due to their high reactivity and short lifespan. This advancement is significant in fundamental combustion research, enabling direct observation of OH formation and scavenging kinetics during fuel oxidation (Wang & Hanson, 2018).
2. Fluorometric Microculture Cytotoxicity Assay
The fluorometric microculture cytotoxicity assay (FMCA) is another area where this compound finds application. It's a cell viability assay used to measure the cytotoxic and/or cytostatic effect of various compounds in vitro. This assay is critical for drug development and can be adapted for use with cell lines and freshly prepared tumor cells from patients (Lindhagen, Nygren, & Larsson, 2008).
3. Method for Determining Concentrations of Metabolites
In metabolomics studies, this compound contributes to methods for identifying and quantifying metabolites in biological samples. Techniques like two-dimensional (2D) (1)H-(13)C NMR (fast metabolite quantification by NMR) have been developed for this purpose. This method offers a practical alternative to traditional 1D (1)H NMR for metabolomics studies (Lewis et al., 2007).
4. Side-Chain Protection in Peptide Synthesis
This compound is crucial in peptide synthesis, particularly in cysteine sulfhydryl protection. This process has been refined to be accomplished in one step with high yield, significantly impacting peptide synthesis and related biochemical research (West, Estiarte, & Rich, 2001).
5. Solid-Phase Synthesis in Gene Delivery
It also plays a role in the synthesis of detergents used in gene delivery systems. A novel solid-phase synthesis approach using Fmoc-Cys(SASRIN™ _® )-OH resin as solid support has been developed, enhancing the efficiency of producing gene delivery systems (Guilloteau et al., 2009).
6. Chemiluminescence in Analytical Chemistry
The compound has been used in developing sensitive chemiluminescence methods for determining compounds like 1-hydroxypyrene in airborne particulates. Such methods offer high sensitivity and specificity, which are crucial in environmental monitoring and analytical chemistry (Li et al., 2011).
Mecanismo De Acción
Target of Action
H-Cys(Fm)-OH, where Fm stands for 9-fluorenylmethyl, is a cysteine derivative with a protecting group . The primary targets of this compound are the thiol groups in cysteine residues within peptides and proteins . These thiol groups play crucial roles in various biological processes, including maintaining cellular redox environments and mitigating damage from free radicals and toxins .
Mode of Action
The Fm group in this compound serves as a protecting group for the cysteine thiol group . This protection facilitates the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo . The Fm group is base-labile and can be removed by NH3 in MeOH or 50% piperidine in DMF . This allows for controlled deprotection and subsequent reactions with the cysteine thiol group.
Biochemical Pathways
The use of this compound in peptide and protein synthesis impacts various biochemical pathways. For instance, the modification of cysteine residues can influence the redox potential of the Cys/CySS system, which is implicated in inflammation associated with various diseases . Additionally, the ability to selectively modify cysteine residues can enable the creation of activity-based probes for studying protein function .
Pharmacokinetics
The use of protecting groups like fm can influence these properties by affecting the compound’s stability, solubility, and reactivity .
Result of Action
The use of this compound allows for the selective modification of cysteine residues in peptides and proteins . This can enable the synthesis of complex molecular targets, such as disulfide-rich peptides and semisynthetic proteins . Additionally, it can facilitate the creation of activity-based probes for studying protein function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fm protecting group can be affected by the presence of bases, which can remove the group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficiency of the protection and deprotection processes .
Análisis Bioquímico
Biochemical Properties
H-Cys(Fm)-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism. For example, the redox potential of Cysteine/Cystine is implicated in inflammation associated with various diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The oxidized extracellular E h Cys/CySS increases pro-IL-1β and IL-1β mRNA levels in human monocytes .
Propiedades
IUPAC Name |
(2R)-2-amino-3-(9H-fluoren-9-ylmethylsulfanyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S.ClH/c18-16(17(19)20)10-21-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEGSXXJPHXBPA-NTISSMGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CSC[C@@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



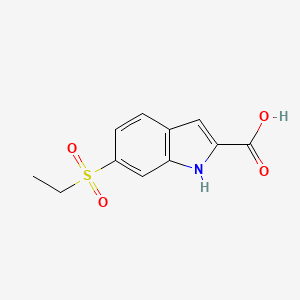
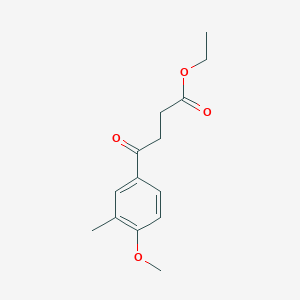
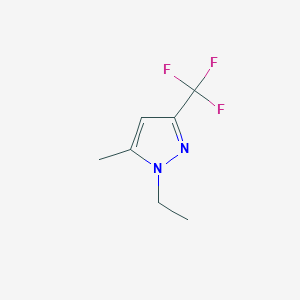
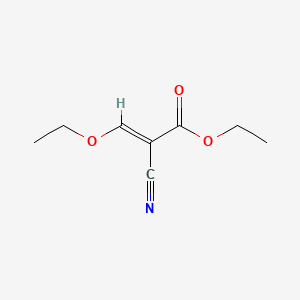
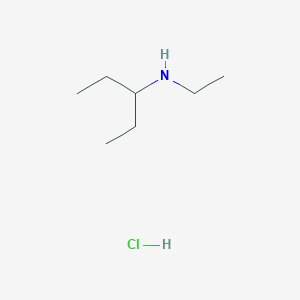
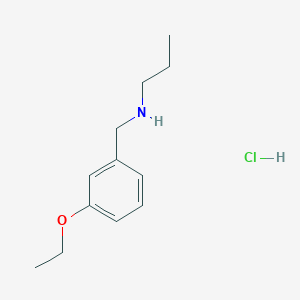

![N-[(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3021337.png)
